Suberoyl chloride

描述

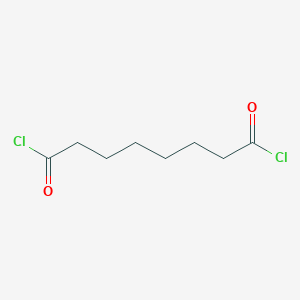

Structure

2D Structure

3D Structure

属性

IUPAC Name |

octanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2O2/c9-7(11)5-3-1-2-4-6-8(10)12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIBKAHUQOOLSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)Cl)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143078 | |

| Record name | Octanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10027-07-3 | |

| Record name | Octanedioyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10027-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suberoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUBEROYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG5X3247UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Suberoyl chloride CAS number and properties

An In-depth Technical Guide to Suberoyl Chloride For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name octanedioyl dichloride, is a bifunctional organic compound with the chemical formula C₈H₁₂Cl₂O₂.[1][2] Its CAS Registry Number is 10027-07-3 .[1][3] As the diacyl chloride derivative of suberic acid, it is a highly reactive molecule, featuring two acyl chloride groups.[2][4] This dual reactivity makes it a valuable reagent in organic synthesis, polymer chemistry, and drug development. It serves as a versatile building block and a cross-linking agent.[2][5] For instance, it is used to synthesize hydroxyferrocifen hybrid compounds which show antiproliferative activity against triple-negative breast cancer cells and to cross-link chitosan membranes to improve their integrity.[2][5]

Chemical and Physical Properties

This compound is a colorless to yellow or brown liquid that is sensitive to moisture and reacts with water.[2][6] Its key properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 10027-07-3 | [1][3][7] |

| Molecular Formula | C₈H₁₂Cl₂O₂ | [1][3][8] |

| Molecular Weight | 211.09 g/mol | [1][7][8] |

| Appearance | Colorless to light orange/yellow clear liquid | [2][8] |

| Density | 1.172 g/mL at 25 °C | [1][7] |

| Boiling Point | 162-163 °C at 15 mmHg147 °C at 12 mmHg | [1][7][9] |

| Refractive Index | n20/D 1.468 | [5][7] |

| Solubility | Reacts with water | [2][5] |

| Flash Point | 110 °C (230 °F) | [2] |

| Purity | >97-98% | [7][8] |

Synonyms: Octanedioyl dichloride, Suberic acid dichloride, Suberoyl dichloride.[1][3][6]

Reactivity and Chemical Synthesis

The high reactivity of this compound is centered on its two acyl chloride functional groups. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds.[4] This reactivity is fundamental to its use in synthesis.

Key Reactions:

-

With Amines: Reacts vigorously with primary and secondary amines to form stable diamide bonds. This is arguably its most common application.[4]

-

With Alcohols: Reacts with alcohols to yield diesters.[4]

-

With Water: Hydrolyzes to form the corresponding dicarboxylic acid (suberic acid) and hydrogen chloride.[4]

These reactions are typically exothermic, and the formation of HCl as a byproduct often requires the use of a non-nucleophilic base to neutralize the acid and drive the reaction to completion.[4]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a diamide using this compound, based on the general principles of the Schotten-Baumann reaction.[1] This reaction is fundamental for creating linkers in drug conjugates or for synthesizing polyamide materials.

Synthesis of N,N'-Disubstituted Suberamide

Objective: To synthesize a diamide by reacting this compound with a primary amine.

Materials:

-

This compound (1 equivalent)

-

Primary amine (e.g., benzylamine) (2.2 equivalents)

-

Tertiary amine base (e.g., Triethylamine, TEA, or Diisopropylethylamine, DIEA) (2.2 equivalents)

-

Anhydrous dichloromethane (DCM) as solvent

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Ice bath

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (2.2 eq.) and the tertiary amine base (2.2 eq.) in anhydrous DCM.

-

Cooling: Cool the stirring solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.

-

Addition of this compound: Prepare a solution of this compound (1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel. A white precipitate (the hydrochloride salt of the tertiary amine) will likely form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-16 hours to ensure completion.[1] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching and Extraction):

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl) to remove excess amines, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N,N'-disubstituted suberamide.

-

Visualization of Synthetic Workflow

The logical steps for the synthesis of a diamide from this compound are illustrated in the workflow diagram below.

Caption: General workflow for the synthesis of a diamide using this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive chemical that requires careful handling.[6]

-

Hazards: Causes severe skin burns and eye damage.[10] It is also a lachrymator (a substance that causes tearing). Inhalation can cause chemical burns to the respiratory tract and may be fatal in severe cases.[6]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood.[6] Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[6]

-

Handling: Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture, which will cause it to decompose.[6] Avoid contact with water, strong bases, alcohols, and oxidizing agents.[6]

-

Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[6]

-

First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move the person to fresh air and get medical help.[6] Do not induce vomiting if ingested.[6]

References

- 1. Amide Synthesis [fishersci.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides - Google Patents [patents.google.com]

- 8. US20070093675A1 - Process for preparing n, n'-dialkoxy-n, n'-dialkyl oxamide - Google Patents [patents.google.com]

- 9. US6242651B1 - Process for the preparation of N,Nâ²-dialkylalkanediamines - Google Patents [patents.google.com]

- 10. CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide - Google Patents [patents.google.com]

Synthesis of Suberoyl Chloride from Suberic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoyl chloride, the diacyl chloride derivative of suberic acid, is a crucial reagent in organic synthesis, particularly valued in the pharmaceutical industry.[1] Its bifunctional nature allows it to act as a linker or building block in the creation of more complex molecules. A prime example of its application is in the synthesis of the histone deacetylase (HDAC) inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), a drug used in cancer therapy. This guide provides an in-depth overview of the synthesis of this compound from suberic acid, focusing on common laboratory methods, experimental protocols, and the mechanistic pathways involved.

Synthetic Routes and Mechanisms

The conversion of suberic acid to this compound involves the replacement of the hydroxyl (-OH) groups of the carboxylic acid with chlorine atoms. This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Thionyl Chloride Method

Thionyl chloride is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. The reaction between suberic acid and thionyl chloride produces this compound, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. A key advantage of this method is that the byproducts are gaseous, which simplifies purification.

Reaction Mechanism with Thionyl Chloride:

The reaction proceeds through the formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. The chloride ion, acting as a nucleophile, then attacks the carbonyl carbon, leading to the formation of the acyl chloride.

Oxalyl Chloride Method

Oxalyl chloride is another highly effective reagent for the synthesis of acyl chlorides. Its reaction with suberic acid yields this compound and gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). This method is often preferred for its milder reaction conditions. A catalytic amount of N,N-dimethylformamide (DMF) is typically used to facilitate the reaction.

Reaction Mechanism with Oxalyl Chloride:

The reaction is thought to proceed via the formation of a Vilsmeier reagent from the reaction of oxalyl chloride and DMF. This intermediate then reacts with the carboxylic acid to form a reactive acyliminium salt, which is subsequently attacked by chloride to give the acid chloride.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from suberic acid using thionyl chloride and oxalyl chloride. Please note that while specific yields for this compound are not widely reported, the yields are expected to be high and comparable to similar dicarboxylic acid chlorides, such as sebacoyl chloride.

Table 1: Reagents and Reaction Conditions

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Catalyst | None typically required | N,N-Dimethylformamide (DMF) |

| Solvent | Neat or inert solvent (e.g., Toluene) | Inert solvent (e.g., Dichloromethane) |

| Temperature | Reflux (typically 60-80 °C) | Room temperature |

| Reaction Time | Several hours | 1-2 hours |

Table 2: Product and Yield Data

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Product | This compound ((CH₂)₆(COCl)₂) | This compound ((CH₂)₆(COCl)₂) |

| Reported Yield (Analogous Reactions) | High (e.g., ~93% for sebacoyl chloride) | High (typically >95%) |

| Byproducts | SO₂, HCl | CO, CO₂, HCl |

| Purification Method | Vacuum distillation | Removal of solvent in vacuo |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These are generalized procedures based on established methods for the conversion of dicarboxylic acids to their corresponding diacyl chlorides.

Synthesis of this compound using Thionyl Chloride

Materials:

-

Suberic acid

-

Thionyl chloride (freshly distilled for best results)

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Heating mantle

-

Distillation apparatus for vacuum distillation

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, place suberic acid.

-

Add an excess of thionyl chloride (approximately 2-3 molar equivalents). The reaction can be run neat or with an anhydrous solvent like toluene.

-

Heat the mixture to reflux (around 70-80°C) using a heating mantle. The reaction mixture will become homogeneous as the suberic acid dissolves and reacts.

-

Continue heating under reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The completion of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride is removed by distillation at atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation. The boiling point of this compound is reported as 147 °C at 12 mmHg.[2]

Synthesis of this compound using Oxalyl Chloride

Materials:

-

Suberic acid

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend suberic acid in anhydrous dichloromethane.

-

Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

Slowly add a solution of oxalyl chloride (approximately 2.2 molar equivalents) in anhydrous dichloromethane to the stirred suspension at room temperature over 30-60 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The reaction mixture will become a clear solution as the reaction proceeds.

-

The solvent and volatile byproducts are removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be used directly for many applications or further purified by vacuum distillation.

Application in Drug Development: Vorinostat (SAHA)

This compound is a key intermediate in the synthesis of Vorinostat (SAHA), an HDAC inhibitor. HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, Vorinostat promotes histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of these silenced genes, ultimately resulting in cell cycle arrest and apoptosis of cancer cells.

Signaling Pathway of HDAC Inhibition by Vorinostat

The diagram below illustrates the general signaling pathway affected by HDAC inhibitors like Vorinostat.

Caption: HDAC Inhibition by Vorinostat.

Conclusion

The synthesis of this compound from suberic acid is a fundamental and efficient process, readily achievable in a laboratory setting using either thionyl chloride or oxalyl chloride. The choice of reagent may depend on the desired reaction conditions and scale. The resulting this compound is a versatile intermediate with significant applications in the development of therapeutics, most notably in the synthesis of the HDAC inhibitor Vorinostat. Understanding the synthesis and reactivity of this compound is therefore of great importance to researchers in medicinal chemistry and drug development.

References

An In-depth Technical Guide to Suberoyl Chloride: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoyl chloride, also known as octanedioyl dichloride, is a bifunctional acyl chloride that serves as a versatile reagent in organic synthesis and a critical building block in the development of novel materials and therapeutics. Its high reactivity, stemming from two acyl chloride groups, allows for the facile formation of ester and amide linkages. This property makes it an invaluable tool for polymer synthesis, cross-linking of biopolymers, and the creation of complex molecules with specific biological activities. This guide provides a comprehensive overview of this compound's chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and a discussion of its relevance in polymer chemistry and drug discovery.

Core Properties of this compound

This compound is the diacyl chloride derivative of suberic acid.[1] It is a colorless liquid at room temperature, though it may appear yellow or brown with age.[1] Due to its reactive nature, it is sensitive to moisture and reacts with water.[1][2]

| Property | Value | References |

| Chemical Formula | C₈H₁₂Cl₂O₂ | [1] |

| Molecular Weight | 211.08 g/mol | [1] |

| CAS Number | 10027-07-3 | [1] |

| Synonyms | Octanedioyl dichloride, Suberoyl dichloride, Suberic acid chloride | [1] |

| Appearance | Colorless to light orange/yellow liquid | [2] |

| Density | 1.172 g/mL at 25 °C | [2] |

| Boiling Point | 162-163 °C at 15 mmHg | [2] |

| Refractive Index | n20/D 1.468 | [2] |

| Solubility | Reacts with water | [1][2] |

Experimental Protocols

Synthesis of this compound from Suberic Acid

The most common method for synthesizing this compound is the reaction of suberic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.

Materials:

-

Suberic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dry solvent (e.g., dichloromethane, chloroform)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Distillation apparatus

Protocol using Thionyl Chloride:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Add suberic acid to the flask.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suberic acid at room temperature. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, which should be vented appropriately.

-

Gently heat the mixture to reflux (around 60°C for thionyl chloride) and maintain for 1-2 hours, or until the evolution of gas ceases and the suberic acid has completely dissolved.[3]

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by fractional distillation under high vacuum to yield a colorless liquid.

Interfacial Polymerization of Nylon 6,8

This compound is a key monomer in the synthesis of polyamides, such as Nylon 6,8, through interfacial polymerization. This method involves the reaction of a diamine dissolved in an aqueous phase with a diacyl chloride dissolved in an organic phase at the interface of the two immiscible liquids.

Materials:

-

1,6-Hexanediamine

-

Sodium hydroxide (NaOH)

-

This compound

-

Hexane (or another suitable organic solvent)

-

Beaker

-

Forceps

-

Stirring rod

Protocol:

-

Aqueous Phase Preparation: Prepare an aqueous solution of 1,6-hexanediamine. For example, dissolve a specific amount of 1,6-hexanediamine in a sodium hydroxide solution. The base neutralizes the HCl byproduct of the reaction.

-

Organic Phase Preparation: Prepare a solution of this compound in an organic solvent like hexane.

-

Polymerization: Carefully pour the organic solution of this compound on top of the aqueous diamine solution in a beaker, minimizing mixing of the two layers. A polymer film will form instantly at the interface.

-

Polymer Extraction: Using forceps, carefully grasp the polymer film at the center of the interface and pull it upwards. A continuous rope of nylon can be drawn out and wound onto a stirring rod or a spool.[4] This process can continue until one of the reactants is depleted.

-

Washing and Drying: The resulting nylon rope should be washed thoroughly with water and then a solvent like acetone to remove unreacted monomers and byproducts, and then left to air dry.

Cross-linking of Chitosan Membranes

This compound can be used as a cross-linking agent to enhance the mechanical properties and control the permeability of biopolymer membranes, such as those made from chitosan.

Materials:

-

N-phthaloyl acylated chitosan

-

This compound

-

Ethyl acetate

-

Tetrafluoroethylene plate

-

Vacuum oven

Protocol:

-

Dissolve N-phthaloyl acylated chitosan in a suitable solvent like ethyl acetate.

-

Add a specific amount of this compound to the chitosan solution to achieve the desired degree of cross-linking. For instance, different volumes (e.g., 120, 160, or 200 μL) of this compound can be added to achieve varying cross-linking densities.

-

Pour the resulting solution onto a tetrafluoroethylene plate.

-

Dry the membrane under vacuum at 40 °C overnight to obtain the cross-linked N-phthaloyl acylated chitosan membrane. The degree of cross-linking can be controlled by varying the amount of this compound added.

Applications in Drug Development and Research

This compound is a valuable reagent in the synthesis of molecules with potential therapeutic applications.

-

Anticancer Agents: It is used as a reagent in the synthesis of hydroxyferrocifen hybrid compounds.[1] These compounds have demonstrated antiproliferative activity against triple-negative breast cancer cells.[1]

-

Histone Deacetylase (HDAC) Inhibitors: A derivative of suberic acid, suberoylanilide hydroxamic acid (SAHA, Vorinostat), is an FDA-approved HDAC inhibitor used in cancer therapy. While not a direct application of this compound, the suberoyl moiety is a key structural feature.

-

Antibacterial Agents: Research has explored its use in creating novel heterocyclic derivatives with potential antibacterial applications.

Visualizing Experimental Workflows

The following diagram illustrates the logical flow of an interfacial polymerization experiment to synthesize nylon, a key application of this compound.

Caption: Experimental workflow for the interfacial polymerization of nylon using this compound.

Conclusion

This compound is a highly reactive and versatile chemical compound with significant applications in both material science and biomedical research. Its ability to readily form stable amide and ester bonds makes it a fundamental reagent for the synthesis of polyamides and polyesters, as well as for the functional modification of biopolymers. For researchers and professionals in drug development, this compound serves as a key building block for creating novel therapeutic agents, particularly in the field of oncology. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to spur further innovation in its applications.

References

An In-depth Technical Guide on the Reactivity of Suberoyl Chloride with Water and Alcohols for Researchers, Scientists, and Drug Development Professionals

Introduction

Suberoyl chloride, with the chemical formula C₈H₁₂Cl₂O₂, is a diacyl chloride derivative of suberic acid. This colorless to pale yellow liquid is a highly reactive bifunctional electrophile, making it a valuable reagent in organic synthesis, particularly in polymer chemistry and the development of pharmaceuticals and drug delivery systems.[1] Its reactivity stems from the two acyl chloride functional groups, where the carbonyl carbons are highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This guide provides a comprehensive overview of the reactivity of this compound with water (hydrolysis) and alcohols (alcoholysis), focusing on reaction mechanisms, kinetics, experimental considerations, and its applications in the pharmaceutical field.

Core Reactivity: Nucleophilic Acyl Substitution

The reactions of this compound with water and alcohols proceed via a nucleophilic acyl substitution mechanism. This is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group.

1. Nucleophilic Attack: The lone pair of electrons on the oxygen atom of water or an alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.

2. Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. In the final step, the chloride ion abstracts a proton from the attacking nucleophile to generate hydrogen chloride (HCl) as a byproduct.

Reaction with Water (Hydrolysis)

This compound reacts readily with water in an exothermic reaction to form suberic acid and hydrogen chloride.[2] This hydrolysis reaction is typically rapid and can be vigorous.

Reaction Equation:

ClCO(CH₂)₆COCl + 2H₂O → HOOC(CH₂)₆COOH + 2HCl

Reaction Mechanism

The hydrolysis of each acyl chloride group follows the general nucleophilic acyl substitution mechanism described above, with water acting as the nucleophile.

Quantitative Data: Hydrolysis Kinetics

| Compound | pH | Temperature (°C) | Half-life (t½) (min) | Observed First-Order Rate Constant (k_obs) (x 10⁵ s⁻¹) |

| Terephthaloyl Chloride (TCl) | 4-9 | 0 | 1.2 - 2.2 | 530 - 1100 |

| Isophthaloyl Chloride (ICl) | 4-9 | 0 | 2.2 - 4.9 | 240 - 520 |

| Data for analogous aromatic diacyl chlorides.[3] |

It is important to note that the aliphatic nature of this compound may influence its hydrolysis rate compared to these aromatic analogues due to differences in electronic and steric effects.

Experimental Protocol: Monitoring Hydrolysis

A precise, step-by-step protocol for the hydrolysis of this compound is not explicitly detailed in the surveyed literature. However, a general procedure for monitoring such a reaction can be outlined as follows:

Objective: To determine the rate of hydrolysis of this compound by monitoring the production of hydrochloric acid.

Materials:

-

This compound

-

Acetone (or another inert, water-miscible solvent)

-

Distilled water

-

Standardized sodium hydroxide (NaOH) solution

-

Phenolphthalein indicator

-

Ice bath

-

Magnetic stirrer and stir bar

-

Burette, pipettes, and conical flasks

Procedure:

-

Prepare a solution of this compound in a dry, inert solvent like acetone.

-

In a separate flask thermostated in an ice bath, place a known volume of a water-acetone mixture.

-

Initiate the reaction by adding a known amount of the this compound solution to the water-acetone mixture with vigorous stirring.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing ice-cold water.

-

Titrate the quenched solution with a standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of HCl produced.[4][5]

-

The rate of reaction can be determined by plotting the concentration of HCl versus time.

Alternative Monitoring Techniques: The reaction progress can also be monitored using instrumental methods such as Gas Chromatography (GC) to measure the disappearance of this compound or the appearance of a derivatized product.[6][7]

Reaction with Alcohols (Alcoholysis)

This compound reacts with alcohols to form the corresponding diesters. This reaction is also vigorous and exothermic, producing hydrogen chloride as a byproduct. The reaction with a generic alcohol, R-OH, is as follows:

Reaction Equation:

ClCO(CH₂)₆COCl + 2R-OH → R-OOC(CH₂)₆COO-R + 2HCl

This esterification reaction is a common method for synthesizing esters from acyl chlorides.

Reaction Mechanism

Similar to hydrolysis, the alcoholysis of this compound proceeds through a nucleophilic acyl substitution mechanism, with the alcohol being the nucleophile.

Quantitative Data: Alcoholysis Kinetics and Yields

Quantitative kinetic data specifically for the alcoholysis of this compound is scarce in the literature. However, studies on similar reactions, such as the alcoholysis of benzoyl chloride, indicate that the reaction is generally fast.[8] The yield of the esterification reaction can be very high, often exceeding 90%, especially when conducted under optimized conditions, such as in the presence of a base to neutralize the HCl byproduct.[9]

| Reactants | Catalyst/Conditions | Yield | Reference |

| Acetyl chloride and various alcohols | Solvent-free, catalyst-free | 88-93% | [1] |

| Phenylalanine, Methanol, and Acetyl Chloride | - | High | [9] |

| Data for analogous esterification reactions. |

Experimental Protocol: Synthesis of Dimethyl Suberate

The following is a representative protocol for the synthesis of a simple diester, dimethyl suberate, from this compound and methanol.

Objective: To synthesize dimethyl suberate via the reaction of this compound with methanol.

Materials:

-

This compound

-

Anhydrous methanol

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Prepare a solution of anhydrous methanol and a slight excess of pyridine (or triethylamine) in anhydrous diethyl ether.

-

Add the methanol/pyridine solution dropwise to the stirred this compound solution while maintaining the temperature at 0-5 °C. The pyridine will neutralize the HCl as it is formed, precipitating as pyridinium chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the pyridinium chloride precipitate.

-

Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude dimethyl suberate.

-

The product can be further purified by distillation or column chromatography.

Applications in Drug Development

This compound's bifunctional nature makes it a key building block in the synthesis of various pharmaceutical agents and drug delivery systems.

Synthesis of Vorinostat (SAHA)

Suberoylanilide hydroxamic acid (SAHA), marketed as Vorinostat, is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma.[10] Vorinostat is a histone deacetylase (HDAC) inhibitor, and this compound is a key precursor in its synthesis.[11]

Mechanism of HDAC Inhibition by Vorinostat

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and repression of gene transcription.[12] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[11] Vorinostat inhibits HDACs by chelating the zinc ion in the enzyme's active site, which leads to the accumulation of acetylated histones.[10] This results in a more open chromatin structure, allowing for the re-expression of silenced tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis of cancer cells.[11][13]

Cross-linking Agent in Drug Delivery Systems

This compound is utilized as a cross-linking agent to enhance the properties of polymers used in drug delivery systems. For example, it can be used to cross-link chitosan, a biocompatible and biodegradable polymer, to form membranes or nanoparticles for the controlled release of drugs. The cross-linking improves the mechanical strength, hydrophobicity, and controlled permeability of the chitosan-based materials.

Workflow for Synthesis of this compound-Crosslinked Chitosan Nanoparticles

The following diagram illustrates a general workflow for the preparation of drug-loaded chitosan nanoparticles cross-linked with this compound.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in both fundamental organic synthesis and the development of advanced pharmaceutical products. Its reactions with water and alcohols are rapid and efficient, proceeding through a well-understood nucleophilic acyl substitution mechanism. While specific kinetic data for this compound itself is limited, analogies to other acyl chlorides provide a useful framework for understanding its reactivity. The role of this compound as a key building block for the HDAC inhibitor Vorinostat and as a cross-linking agent in drug delivery systems highlights its importance for researchers and professionals in the field of drug development. A thorough understanding of its reactivity is crucial for its effective and safe utilization in these and other emerging applications.

References

- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Octanedioyl dichloride | C8H12Cl2O2 | CID 534653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. researchgate.net [researchgate.net]

- 7. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Sciencemadness Discussion Board - Acyl chloride/ MeOH = esterification? - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Vorinostat - Wikipedia [en.wikipedia.org]

- 11. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Suberoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of suberoyl chloride in various organic solvents. This compound (octanedioyl dichloride) is a bifunctional acyl chloride widely employed as a cross-linking agent and a reagent in the synthesis of complex molecules, including active pharmaceutical ingredients. A thorough understanding of its solubility is critical for its effective use in research and development.

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in several common organic solvents, as inferred from its use in published experimental protocols.

| Solvent | Chemical Formula | Type | Solubility | Source / Rationale |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble | Used as a reaction solvent for the synthesis of hydroxyferrocifen hybrids involving this compound.[1] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Employed as a solvent for the cross-linking of N-phthaloyl acylated chitosan with this compound.[2][3] |

| Pyridine | C₅H₅N | Basic, Polar Aprotic | Soluble | Used as a co-solvent and acid scavenger in the cross-linking of chitosan with this compound.[2][3] |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Ester | Soluble | The product of a reaction using this compound was extracted with ethyl acetate, implying the solubility of potential byproducts and unreacted starting material.[1] |

| Water | H₂O | Polar Protic | Reacts | This compound is moisture sensitive and reacts with water.[4][5][6] |

| Alcohols | R-OH | Polar Protic | Reacts | Reacts with alcohols.[7] |

Experimental Protocol for Determining the Solubility of a Reactive Acyl Chloride

Given the reactive nature of this compound, a standard protocol for determining its solubility requires stringent anhydrous conditions. The following is a general methodology that can be adapted for this purpose.

Objective: To determine the approximate solubility of a reactive acyl chloride (e.g., this compound) in a specific anhydrous organic solvent at a given temperature.

Materials:

-

Reactive acyl chloride (e.g., this compound)

-

Anhydrous organic solvent of interest

-

Small, dry, sealable glass vials

-

Magnetic stirrer and stir bars

-

Inert gas supply (e.g., nitrogen or argon)

-

Glove box or Schlenk line

-

Micropipettes

-

Analytical balance

-

Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

All glassware must be oven-dried and cooled under a stream of inert gas to remove any residual moisture.

-

Perform all manipulations under an inert atmosphere (e.g., in a glove box).

-

Into a series of pre-weighed vials, add a fixed volume of the anhydrous solvent (e.g., 1 mL).

-

To each vial, add an excess of the acyl chloride in increasing, accurately weighed amounts.

-

Seal the vials and stir the mixtures at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved acyl chloride at the bottom of the vials.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Immediately dilute the aliquot with a known volume of the same anhydrous solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen detection method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated GC-MS or HPLC method to determine the concentration of the acyl chloride.

-

A calibration curve should be prepared using standard solutions of the acyl chloride of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the acyl chloride in the original saturated solution. This value represents the solubility of the acyl chloride in the chosen solvent at the specified temperature.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows where the solubility of this compound in organic solvents is a critical factor.

Caption: Workflow for the cross-linking of N-phthaloyl acylated chitosan using this compound.[2][3]

Caption: Synthetic workflow for a hydroxyferrocifen hybrid utilizing this compound as a reagent.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancement of the Controlled-Release Properties of Chitosan Membranes by Crosslinking with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound CAS#: 10027-07-3 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reaction Mechanisms of Suberoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberoyl chloride, the diacyl chloride of suberic acid, is a versatile bifunctional reagent widely employed in organic synthesis. Its high reactivity makes it a valuable building block for a diverse range of chemical transformations, including esterification, amidation, Friedel-Crafts acylation, and polymerization. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, detailed experimental protocols for key transformations, and a summary of quantitative data to aid in reaction design and optimization. Furthermore, this guide explores the application of this compound in the development of bioactive molecules, exemplified by the synthesis and mechanism of action of the histone deacetylase inhibitor, Suberoylanilide Hydroxamic Acid (SAHA).

Core Reaction Mechanisms: Nucleophilic Acyl Substitution

The chemistry of this compound is dominated by the nucleophilic acyl substitution mechanism. The two acyl chloride functional groups are highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This renders the carbonyl carbons susceptible to attack by a wide range of nucleophiles.[1] The general mechanism proceeds through a two-step addition-elimination pathway.

General Nucleophilic Acyl Substitution Pathway

Caption: General mechanism of nucleophilic acyl substitution.

Synthesis of this compound

This compound is typically synthesized from suberic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2] The reaction with thionyl chloride is a common and effective method.

Synthesis of this compound from Suberic Acid

References

A Technical Guide to the Spectral Analysis of Suberoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for suberoyl chloride (octanedioyl dichloride), a key bifunctional reagent utilized in various synthetic applications, including the development of novel therapeutics and advanced materials. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound, providing a baseline for its characterization.

Table 1: 1H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Coupling Constant (J) Hz (Predicted) |

| -CH2-C(O)Cl (α-protons) | 2.8 - 3.0 | Triplet | 4H | ~7 |

| -CH2-CH2C(O)Cl (β-protons) | 1.7 - 1.9 | Quintet | 4H | ~7 |

| -CH2-CH2CH2- (γ-protons) | 1.4 - 1.6 | Multiplet | 4H | - |

Note: Predicted values are based on typical chemical shifts for aliphatic acyl chlorides.

Table 2: 13C NMR Spectral Data

| Carbon | Chemical Shift (δ) ppm |

| C =O | ~173 |

| -C H2-C(O)Cl (α-carbon) | ~47 |

| -C H2-CH2C(O)Cl (β-carbon) | ~33 |

| -C H2-CH2CH2- (γ-carbon) | ~28 |

Note: Specific chemical shift values may vary slightly depending on the solvent and experimental conditions.

Table 3: IR Spectral Data

| Functional Group | Absorption Range (cm-1) | Intensity |

| C=O (acid chloride) | ~1800 | Strong |

| C-H (alkane) | 2850 - 2960 | Strong |

| C-Cl | 600 - 800 | Medium-Strong |

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Proposed Fragment | Notes |

| 210, 212, 214 | [M]+• | Molecular ion peak cluster due to 35Cl and 37Cl isotopes. The relative intensities of M, M+2, and M+4 peaks are expected to be in a 9:6:1 ratio. |

| 175 | [M - Cl]+ | Loss of a chlorine radical. |

| 147 | [M - Cl - CO]+ | Subsequent loss of carbon monoxide. |

| 55 | [C4H7]+ | Common alkyl fragment. |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of this compound. As a reactive acyl chloride, this compound must be handled in an anhydrous environment to prevent hydrolysis to suberic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, C6D6). The solvent must be anhydrous.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube securely to prevent atmospheric moisture contamination.

-

-

Instrument Parameters (1H NMR) :

-

Spectrometer Frequency : 400 MHz or higher.

-

Pulse Sequence : Standard single-pulse sequence.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16, depending on the concentration.

-

Referencing : The residual solvent peak (e.g., CHCl3 at 7.26 ppm) is typically used as an internal reference.

-

-

Instrument Parameters (13C NMR) :

-

Spectrometer Frequency : 100 MHz or higher.

-

Pulse Sequence : Proton-decoupled single-pulse sequence.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-10 seconds, depending on the expected relaxation times of the quaternary carbonyl carbons.

-

Number of Scans : 128 or more, due to the low natural abundance of 13C.

-

Referencing : The solvent peak (e.g., CDCl3 at 77.16 ppm) is used as an internal reference.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place a drop of this compound between two dry, polished salt plates (e.g., NaCl or KBr).

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the neat liquid directly onto the ATR crystal.

-

-

Instrument Parameters :

-

Spectral Range : 4000-400 cm-1.

-

Resolution : 4 cm-1.

-

Number of Scans : 16-32.

-

Background : A background spectrum of the clean, empty salt plates or ATR crystal should be acquired prior to the sample scan.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

Due to its reactivity, direct infusion via a syringe pump with an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile) into an Electron Ionization (EI) or Chemical Ionization (CI) source is suitable. Care must be taken to avoid contamination with water or other nucleophilic solvents.

-

-

Instrument Parameters (Electron Ionization) :

-

Ionization Energy : 70 eV.

-

Mass Range : m/z 40-300.

-

Source Temperature : Maintained at a temperature sufficient to vaporize the sample without thermal decomposition.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a synthesized batch of this compound to confirm its identity and purity.

This guide provides foundational spectral data and methodologies for the analysis of this compound, intended to support researchers in its synthesis, characterization, and application in drug development and materials science.

High-Purity Suberoyl Chloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is paramount to the success of experimental work and the synthesis of novel compounds. Suberoyl chloride (octanedioyl dichloride), a bifunctional acyl chloride, is a critical building block in the synthesis of various polymers, pharmaceuticals, and other specialty chemicals. This in-depth technical guide provides a comprehensive overview of commercially available high-purity this compound, including a comparative analysis of supplier specifications, detailed experimental protocols for its synthesis and application, and a discussion of common impurities.

Commercial Supplier Specifications for High-Purity this compound

The quality and purity of this compound can vary between suppliers. For applications in drug development and polymer chemistry, where stoichiometry and impurity profiles are critical, it is essential to select a supplier that provides comprehensive analytical data. A summary of specifications from leading chemical suppliers is presented below.

| Supplier | Product Number | Purity (Assay) | Analytical Method | Appearance | Refractive Index (n20/D) |

| Sigma-Aldrich | 235547 | 97% | - | Liquid | 1.468 (lit.) |

| Thermo Scientific | B24580 | ≥96.0% | GC | Clear colorless to brown | 1.4665-1.4715 @ 20°C |

| TCI America | S0420 | >98.0% | GC, Titration | Colorless to Light orange to Yellow clear liquid | 1.47 |

Note: This data is compiled from publicly available information on supplier websites and may be subject to change. It is recommended to obtain the most recent certificate of analysis for lot-specific data.

Synthesis and Purification of High-Purity this compound

High-purity this compound is typically synthesized from suberic acid by reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The crude product is then purified by distillation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

Suberic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (optional, for co-evaporation)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap (containing aqueous sodium hydroxide)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add suberic acid.

-

Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction should be performed in a well-ventilated fume hood.

-

Gently heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride can be removed by distillation or by co-evaporation with dry toluene under reduced pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (e.g., 162-163 °C at 15 mmHg).

Application in Polymer Synthesis: Interfacial Polymerization of Nylon 6,10

A significant application of this compound is in the synthesis of polyamides, such as Nylon 6,10, through interfacial polymerization. This technique involves the reaction of a diacid chloride in an organic phase with a diamine in an aqueous phase at the interface of the two immiscible liquids.

Experimental Protocol: Interfacial Polymerization of Nylon 6,10

This protocol provides a general procedure for the demonstration of interfacial polymerization.

Materials:

-

This compound

-

Hexamethylenediamine

-

Sodium carbonate (to neutralize HCl byproduct)

-

An organic solvent immiscible with water (e.g., hexane, dichloromethane)

-

Deionized water

-

Beaker

-

Forceps or a glass rod

Procedure:

-

Prepare an aqueous solution of hexamethylenediamine and sodium carbonate.

-

Prepare an organic solution of this compound in a solvent like hexane.

-

Carefully pour the organic solution onto the aqueous solution in a beaker to form two distinct layers. Avoid mixing.

-

A polymer film will form at the interface of the two layers.

-

Using forceps or a glass rod, gently grasp the polymer film from the center and pull it out of the beaker as a continuous "rope."

-

The polymer rope can be washed with water and then with a solvent like ethanol to remove unreacted monomers and byproducts, and then allowed to dry.

Common Impurities in High-Purity this compound

Even in high-purity grades of this compound, trace amounts of impurities can be present, arising from the synthesis and purification processes. Understanding these potential impurities is crucial for troubleshooting and for applications sensitive to side reactions.

Potential Impurities:

-

Suberic Acid: The starting material for the synthesis. Incomplete reaction will result in the presence of suberic acid in the final product.

-

Thionyl Chloride: The chlorinating agent. Due to its volatility, it can often be effectively removed during purification, but residual amounts may remain.

-

Suberic Anhydride: Formed by the reaction of this compound with suberic acid at elevated temperatures.

-

Water: this compound is highly sensitive to moisture and will hydrolyze back to suberic acid upon contact with water. Proper handling and storage under inert atmosphere are critical.

The presence of these impurities can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy. For highly sensitive applications, it is advisable to purify the commercially available this compound by distillation before use.

Methodological & Application

Synthesis of Polyamide 8,8 from Suberoyl Chloride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Polyamide 8,8 (PA 8,8) via interfacial polymerization of suberoyl chloride and 1,8-diaminooctane. Polyamide 8,8 is a high-performance thermoplastic with potential applications in various fields, including specialty fibers, engineering plastics, and as a matrix for drug delivery systems, owing to its excellent thermal and mechanical properties. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of PA 8,8. Quantitative data from typical synthesis experiments are presented for easy reference and comparison.

Introduction

Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–) in their backbone. The synthesis of polyamides through the reaction of a diacid chloride with a diamine is a well-established method, often carried out via interfacial polymerization.[1] This technique involves the reaction occurring at the interface of two immiscible liquids, one containing the diacid chloride and the other containing the diamine.[1] The reaction is rapid and typically proceeds at room temperature, allowing for the formation of high molecular weight polymers.[1]

This compound, an eight-carbon diacid chloride, reacts with 1,8-diaminooctane, an eight-carbon diamine, to produce Polyamide 8,8.[1] The numerical designation "8,8" refers to the number of carbon atoms in the diamine and diacid monomers, respectively. This particular polyamide exhibits a desirable balance of properties, including good thermal stability and mechanical strength.

Experimental Protocols

Materials and Equipment

| Reagents | Equipment |

| This compound (98%) | Beakers (100 mL, 250 mL) |

| 1,8-Diaminooctane (98%) | Graduated cylinders |

| Dichloromethane (DCM, ACS grade) | Magnetic stir plate and stir bar |

| Sodium carbonate (Na₂CO₃, anhydrous) | Buchner funnel and filter paper |

| Deionized water | Vacuum flask |

| Methanol (ACS grade) | Glass rod |

| Tweezers or forceps | |

| Drying oven |

Interfacial Polymerization of Polyamide 8,8

1. Preparation of Aqueous Diamine Solution:

-

In a 250 mL beaker, dissolve a specific amount of 1,8-diaminooctane and sodium carbonate (as an acid scavenger) in deionized water.

-

Stir the solution gently until all solids have dissolved.

2. Preparation of Organic Diacid Chloride Solution:

-

In a separate 100 mL beaker, dissolve a stoichiometric equivalent of this compound in dichloromethane (DCM).

3. Polymerization:

-

Carefully and slowly pour the organic solution of this compound down the side of the beaker containing the aqueous diamine solution to form two distinct layers. Avoid agitation to maintain a sharp interface.

-

A polymeric film of Polyamide 8,8 will form instantly at the interface.[1]

4. Polymer Isolation:

-

Using tweezers or a glass rod, gently grasp the polymer film at the center of the interface.

-

Continuously pull the polymer from the beaker as a "rope." The polymer will continue to form at the fresh interface as it is removed.[1]

-

Wind the polymer rope onto a glass rod.

5. Purification:

-

Wash the collected polymer rope thoroughly with deionized water to remove any unreacted monomers and salts.

-

Subsequently, wash the polymer with methanol to remove residual organic solvent and other impurities.

-

Press the polymer to remove excess liquid.

6. Drying:

-

Place the purified polymer in a drying oven at 60-80°C under vacuum for 24 hours or until a constant weight is achieved.

7. Characterization:

-

The resulting Polyamide 8,8 can be characterized to determine its molecular weight (e.g., via gel permeation chromatography), thermal properties (e.g., using differential scanning calorimetry for melting temperature and glass transition temperature), and chemical structure (e.g., via Fourier-transform infrared spectroscopy).

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Polyamide 8,8.

| Parameter | Value | Reference |

| Monomers | ||

| Diamine | 1,8-Diaminooctane | [1] |

| Diacid Chloride | This compound | [1] |

| Reaction Conditions | ||

| Polymerization Method | Interfacial Polymerization | [1] |

| Aqueous Phase Solvent | Deionized Water | [1] |

| Organic Phase Solvent | Dichloromethane (DCM) | [1] |

| Acid Scavenger | Sodium Carbonate (Na₂CO₃) | [1] |

| Temperature | Room Temperature | [1] |

| Polymer Properties (Typical) | ||

| Yield | >80% | General observation for interfacial polymerization |

| Molecular Weight (Mw) | Varies with reaction conditions | |

| Melting Temperature (Tm) | ~190-210 °C | Based on similar aliphatic polyamides |

| Glass Transition Temp (Tg) | ~50-70 °C | Based on similar aliphatic polyamides |

Visualizations

Caption: Experimental workflow for the synthesis of Polyamide 8,8.

Caption: Reaction scheme for the synthesis of Polyamide 8,8.

References

Application Notes and Protocols for the Interfacial Polymerization of Nylon Using Suberoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interfacial polymerization is a powerful technique for the rapid synthesis of high molecular weight polymers at the interface of two immiscible liquids. This method is particularly well-suited for the preparation of polyamides, such as nylon. The reaction typically involves a diacid chloride dissolved in an organic solvent and a diamine dissolved in an aqueous phase. Polymerization occurs instantaneously at the liquid-liquid interface.

This document provides a detailed protocol for the synthesis of nylon via interfacial polymerization using suberoyl chloride. When reacted with hexamethylenediamine, this compound forms Nylon 6,8. The general principles and procedures outlined here can be adapted for the synthesis of other nylons by selecting different diamine or diacid chloride monomers. Polyamides produced through this method have applications in fibers, films, coatings, and microencapsulation for drug delivery.

Principle of the Method

The synthesis of nylon using this compound and a diamine, such as hexamethylenediamine (to produce Nylon 6,8), is a condensation polymerization reaction. The two monomers react at the interface of the aqueous and organic phases to form an amide linkage, with the elimination of a small molecule, in this case, hydrogen chloride (HCl). The HCl byproduct is neutralized by a base, such as sodium hydroxide, which is added to the aqueous phase to drive the reaction to completion. The polymer can be continuously removed from the interface as a "rope" or film.

The overall reaction is as follows:

n H₂N(CH₂)₆NH₂ (in water) + n ClOC(CH₂)₆COCl (in organic solvent) → [-NH(CH₂)₆NHCO(CH₂)₆CO-]n + 2n HCl

Experimental Protocol

This protocol is adapted from standard procedures for the interfacial polymerization of other nylons, such as Nylon 6,10.

3.1. Materials and Reagents

-

Hexamethylenediamine (1,6-diaminohexane)

-

This compound (Octanedioyl dichloride)

-

Sodium hydroxide (NaOH)

-

Hexane (or another suitable organic solvent like dichloromethane)

-

Distilled water

-

Beakers (100 mL or 250 mL)

-

Glass stirring rod

-

Forceps

-

Winding rod (e.g., a test tube or a clean glass rod)

-

Graduated cylinders

-

Balanace

3.2. Solution Preparation

-

Aqueous Phase: Prepare a solution by dissolving 2.5 mL of hexamethylenediamine in 25 mL of a 3% aqueous sodium hydroxide solution.

-

Organic Phase: Prepare a solution by dissolving 1.0 mL of this compound in 50 mL of hexane.

3.3. Polymerization Procedure

-

Carefully pour the aqueous hexamethylenediamine solution into a beaker.

-

Gently and slowly pour the organic this compound solution on top of the aqueous solution, down the side of the beaker or along a glass rod, to form two distinct layers.

-

A film of nylon will form immediately at the interface of the two layers.

-

Using forceps, carefully grasp the polymer film at the center of the interface.

-

Slowly and steadily pull the film upwards and out of the beaker. A continuous rope of nylon will form as it is withdrawn.

-

Wind the nylon rope onto a winding rod. Continue to pull the rope until one of the reactants is depleted.

-

Thoroughly wash the collected nylon rope with distilled water to remove any unreacted monomers and salts.

-

Allow the nylon to air dry completely.

Data Presentation

Table 1: Typical Physical and Mechanical Properties of Aliphatic Polyamides

| Property | Nylon 6,6 | Nylon 6,10 | Nylon 6,8 (Expected) |

| Melting Point (°C) | 255 - 265 | 210 - 220 | ~230-240 |

| Density (g/cm³) | 1.14 | 1.09 | ~1.11 |

| Tensile Strength (MPa) | 60 - 80 | 55 - 65 | 55 - 70 |

| Elongation at Break (%) | 60 - 300 | 100 - 200 | 80 - 250 |

| Water Absorption (24h, %) | 1.5 - 1.9 | 0.4 - 0.8 | 0.8 - 1.2 |

Note: The properties for Nylon 6,8 are estimated based on the properties of similar aliphatic polyyamides. Actual values may vary depending on the synthesis conditions and polymer molecular weight.

Table 2: Characteristic FTIR Absorption Bands for Polyamides

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching |

| ~2930 | Asymmetric CH₂ stretching |

| ~2860 | Symmetric CH₂ stretching |

| ~1640 | C=O stretching (Amide I) |

| ~1540 | N-H bending (Amide II) |

| ~1270 | C-N stretching |

Visualization

Caption: Experimental workflow for the interfacial polymerization of Nylon 6,8.

Safety Precautions

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hexamethylenediamine is corrosive and can cause skin and eye irritation.

-

This compound is corrosive and reacts with moisture; handle with care.

-

Sodium hydroxide is a strong base and can cause severe burns.

-

Hexane is a flammable solvent. Avoid open flames and sources of ignition.

-

Dispose of all chemical waste according to institutional guidelines.

Application Notes and Protocols: Suberoyl Chloride as a Cross-linking Agent for Chitosan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitosan, a linear polysaccharide derived from chitin, is a versatile biopolymer with applications in drug delivery, tissue engineering, and agriculture due to its biocompatibility, biodegradability, and mucoadhesive properties.[1][2][3] However, native chitosan often requires modification to enhance its mechanical properties and control its degradation and swelling characteristics. Cross-linking is a common strategy to achieve these improvements. Suberoyl chloride, a diacyl chloride with an eight-carbon aliphatic chain, serves as an effective covalent cross-linking agent for chitosan, forming stable amide bonds and creating a three-dimensional network structure.[1] This modification can significantly improve the mechanical strength, hydrophobicity, and controlled release properties of chitosan-based materials.[1][2][3]

These application notes provide a detailed protocol for the synthesis of this compound cross-linked chitosan membranes, summarize key quantitative data on their properties, and discuss potential applications in various research and development fields.

Reaction Mechanism and Experimental Workflow

This compound reacts with the primary amine and hydroxyl groups of chitosan to form amide and ester linkages, respectively, resulting in a cross-linked polymer network. The reaction is typically carried out in an organic solvent system. The degree of cross-linking can be controlled by varying the amount of this compound used in the reaction.[1]

Logical Relationship of Cross-linking and Property Enhancement

Caption: Logical flow from reagents to enhanced material properties.

Data Presentation: Properties of this compound Cross-linked Chitosan Membranes

The following tables summarize the quantitative data from a study by Hu et al. (2013) on N-phthaloyl acylated chitosan membranes cross-linked with varying amounts of this compound.[1][2][3]

Table 1: Mechanical Properties

| Cross-linking Density (%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

| 0 | 25.4 ± 1.2 | 850 ± 45 | 3.0 ± 0.3 |

| 2.9 | 32.1 ± 1.5 | 1100 ± 50 | 3.8 ± 0.4 |

| 4.4 | 38.7 ± 1.8 | 1350 ± 60 | 4.5 ± 0.5 |

| 5.9 | 45.2 ± 2.1 | 1600 ± 70 | 5.2 ± 0.6 |

| 7.4 | 51.6 ± 2.4 | 1850 ± 80 | 6.0 ± 0.7 |

Table 2: Hydrophobicity (Water Retention Value)

| Cross-linking Density (%) | Water Retention Value (%) |

| 0 | 18.5 |

| 2.9 | 15.2 |

| 4.4 | 12.8 |

| 5.9 | 10.5 |

| 7.4 | 8.3 |

Table 3: Controlled Release of Nutrients and Growth Regulator (Cumulative Penetration after 24h)

| Cross-linking Density (%) | Urea (%) | Phosphorus (%) | Potassium (%) | Zinc (%) | Copper (%) | Naphthylacetic Acid (%) |

| 0 | 85 | 75 | 80 | 90 | 92 | 78 |

| 2.9 | 70 | 62 | 68 | 75 | 78 | 65 |

| 4.4 | 58 | 51 | 57 | 63 | 66 | 54 |

| 5.9 | 45 | 40 | 46 | 52 | 55 | 43 |

| 7.4 | 35 | 31 | 36 | 41 | 44 | 33 |

Experimental Protocols

The following protocols are based on the methodology described by Hu et al. (2013) for the preparation of cross-linked N-phthaloyl acylated chitosan membranes.[1]

Materials

-

Chitosan (degree of deacetylation > 90%)

-

Phthalic anhydride

-

Dimethylformamide (DMF)

-

Pyridine

-

This compound

-

Ethyl acetate

-

Methanol

-

Nitrogen gas

-

Ice-salt bath

Protocol 1: Synthesis of N-Phthaloyl Acylated Chitosan

This initial step enhances the solubility of chitosan in organic solvents.

-

Reaction Setup: In a flask, react 1.0 g of chitosan with 2.76 g of phthalic anhydride in a mixture of 20 mL DMF and 1 mL distilled water.

-

Reaction Conditions: Heat the mixture to 125 °C under a nitrogen atmosphere for 8 hours.

-

Purification: Cool the reaction mixture and wash the product three times with methanol, followed by filtration to obtain N-phthaloylated chitosan.

Protocol 2: Cross-linking with this compound

Caption: Workflow for this compound cross-linking of chitosan.

-

Dissolution: Dissolve 2.0 g of N-phthaloyl acylated chitosan in a mixture of 30 mL of DMF and 15 mL of pyridine with stirring under a nitrogen atmosphere at room temperature.[4]

-

Cooling: Cool the mixture in an ice-salt bath.

-

Addition of Cross-linker: Add a specific amount of this compound dropwise to the cooled solution. The amount of this compound determines the cross-linking density (e.g., 80 µL for a 2.9% cross-linking density).[4]

-

Reaction: Allow the reaction to proceed for 6 hours.

-

Precipitation and Purification: Precipitate the product in a mixture of iced water and methanol (2:1 v/v). Collect the precipitate by filtration and repeat the precipitation and filtration steps three times.[2]

-

Membrane Formation: Dissolve the purified product in ethyl acetate and cast it onto a tetrafluoroethylene plate.

-

Drying: Dry the cast membrane under vacuum at 40 °C overnight to obtain the final cross-linked N-phthaloyl acylated chitosan membrane.[4]

Applications and Future Perspectives

While the primary documented application of this compound cross-linked chitosan is in agriculture for the controlled release of nutrients, its enhanced properties suggest potential in biomedical fields.[1][3]

Drug Delivery

The three-dimensional network created by this compound cross-linking can effectively entrap drug molecules, allowing for their sustained release. The hydrophobicity and controlled swelling of these materials can be tuned by adjusting the cross-linking density to achieve desired release kinetics for various therapeutic agents. The flexible eight-carbon chain of this compound may also impart greater flexibility to the polymer network compared to shorter cross-linkers, potentially influencing drug diffusion.

Tissue Engineering

The improved mechanical strength and stability of this compound cross-linked chitosan make it a candidate for fabricating scaffolds for tissue engineering.[5] The ability to form porous structures, combined with the inherent biocompatibility of chitosan, could provide a suitable environment for cell attachment, proliferation, and tissue regeneration. Further research is needed to evaluate the in-vitro and in-vivo biocompatibility and degradation profile of this compound cross-linked chitosan to ascertain its suitability for these applications.

Signaling Pathway Implication in Tissue Engineering

Caption: Potential cell-scaffold interaction pathway.

Conclusion

This compound is a valuable cross-linking agent for modifying chitosan to create materials with enhanced mechanical properties, increased hydrophobicity, and controlled release characteristics. The provided protocols offer a reproducible method for synthesizing these materials. While current applications are focused on agriculture, the tunable properties of this compound cross-linked chitosan suggest significant potential for future applications in drug delivery and tissue engineering, warranting further investigation into its biocompatibility and degradation kinetics.